molecular formula C12H9N3 B7902687 3-Pyridin-4-Yl-1h-Indazole CAS No. 37885-56-6

3-Pyridin-4-Yl-1h-Indazole

Cat. No. B7902687
CAS RN: 37885-56-6
M. Wt: 195.22 g/mol
InChI Key: MSRXUUDVRNWSTN-UHFFFAOYSA-N
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Description

3-Pyridin-4-Yl-1h-Indazole is a small molecule that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The average weight of this compound is 195.22 and its chemical formula is C12H9N3 .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Pyridin-4-Yl-1h-Indazole is characterized by a pyrazole fused to a benzene . It is a part of the larger class of indazoles, which are compounds containing an indazole, a structure characterized by a pyrazole fused to a benzene .


Chemical Reactions Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Activity : A study synthesized derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid and evaluated them for anti-inflammatory and analgesic activities. These compounds were characterized by spectral data (Reddy et al., 2015).

  • AKT Inhibition Activity : Another research focused on synthesizing 1H-pyridin-4-yl-3,5-disubstituted indazoles for Akt kinase activity evaluation. The process involved Suzuki coupling reactions (Gogireddy et al., 2014).

  • Docking Studies in Medicinal Chemistry : A novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and characterized. Docking studies were presented, highlighting its importance in medicinal chemistry (Balaraju et al., 2019).

  • C–H Functionalization in Organic Chemistry : A study described Rh(III)-catalyzed solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, providing a way for synthesizing indazole products (Wu et al., 2020).

  • Synthesis and Crystallographic Characterization in Chemistry : Research was conducted on the synthesis of pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles, focusing on their structural features and molecular packing (Ramle et al., 2022).

  • Spin-Crossover and Fluorescence in Inorganic Chemistry : Iron(II) complexes of tridentate indazolylpyridine ligands were studied for spin-crossover hysteresis and ligand-based fluorescence, demonstrating significant applications in materials science (Santoro et al., 2015).

  • Antimicrobial Evaluations : Compounds synthesized via an iodine(III)-mediated synthesis showed potent antimicrobial agents, indicating their relevance in pharmaceutical research (Prakash et al., 2011).

  • Corrosion Inhibition in Materials Science : Schiff’s bases of pyridyl substituted triazoles were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, contributing to industrial applications (Ansari et al., 2014).

Safety and Hazards

There is limited information available on the safety and hazards of 3-Pyridin-4-Yl-1h-Indazole. It is recommended to handle this compound with care, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Indazole-containing derivatives have a wide range of biological activities and have gained considerable attention in the field of medicinal chemistry . The medicinal properties of indazole, including 3-Pyridin-4-Yl-1h-Indazole, need to be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

3-pyridin-4-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXUUDVRNWSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310029
Record name 3-(4-Pyridinyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37885-56-6
Record name 3-(4-Pyridinyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37885-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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